N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide

Medicinal Chemistry Scaffold Engineering Target Selectivity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide (CAS 442535-50-4, molecular formula C22H20N2O4, molecular weight 376.4 g/mol) is a synthetic small molecule built on the 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole scaffold. This compound belongs to a broader class of benzo[cd]indol-2(1H)-one derivatives that have been investigated as inhibitors of diverse targets including TNF-α, RORγ, BRD4, mPTPB, and cholinesterases.

Molecular Formula C22H20N2O4
Molecular Weight 376.412
CAS No. 442535-50-4
Cat. No. B2614475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide
CAS442535-50-4
Molecular FormulaC22H20N2O4
Molecular Weight376.412
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O
InChIInChI=1S/C22H20N2O4/c1-4-24-17-10-9-16(14-6-5-7-15(20(14)17)22(24)26)23-21(25)13-8-11-18(27-2)19(12-13)28-3/h5-12H,4H2,1-3H3,(H,23,25)
InChIKeyPYJYXORZRXBBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide (CAS 442535-50-4): Chemical Identity and Scaffold Context


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide (CAS 442535-50-4, molecular formula C22H20N2O4, molecular weight 376.4 g/mol) is a synthetic small molecule built on the 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole scaffold . This compound belongs to a broader class of benzo[cd]indol-2(1H)-one derivatives that have been investigated as inhibitors of diverse targets including TNF-α, RORγ, BRD4, mPTPB, and cholinesterases [1]. The defining structural feature of this specific compound is the 3,4-dimethoxybenzamide moiety attached via an amide linkage at the 6-position of the benzo[cd]indole core, distinguishing it from the more extensively characterized 6-sulfonamide analogs within this scaffold family [2].

Scaffold Diversity Amide-linked benzo[cd]indole chemotype, distinct from sulfonamide series for scaffold-hopping studies
Regioisomer SAR 3,4-dimethoxy pharmacophore enables matched-pair comparison with 2,5-regioisomer for hydrogen-bond mapping
Intracellular Probe Predicted reduced polarity may support membrane permeability screening for intracellular target engagement

Why Benzo[cd]indole Analogs Are Not Interchangeable with CAS 442535-50-4


Within the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold class, the nature of the 6-position substituent fundamentally determines biological target engagement and potency. Literature evidence demonstrates that sulfonamide-linked analogs (e.g., 6-SO2-NH-R) achieve nanomolar IC50 values against RORγ (40–140 nM) and micromolar potency against TNF-α (3–14 µM for optimized compounds), while amide-linked benzamide derivatives (6-NH-CO-R) have been explored for HDAC and kinase inhibition [1][2]. The switch from sulfonamide to amide linker alters hydrogen-bonding geometry, conformational flexibility, and electronic properties, making direct substitution between these sub-classes scientifically unsound without target-specific validation [3]. Additionally, the dimethoxy substitution pattern (3,4- vs. 2,5-) can significantly affect binding enthalpy; computational studies on related benzamide systems indicate a ΔG difference of approximately –2.48 kcal/mol favoring 3,4-dimethoxy substitution in certain FGFR-1 inhibitor contexts .

  • Linker Chemistry Mismatch
    Amide (–NH–CO–) linker vs. sulfonamide (–NH–SO2–) in characterized analogs. Target engagement profile may shift; sulfonamide-derived SAR may not transfer directly.
  • Methoxy Regioisomer Mismatch
    3,4-dimethoxy substitution vs. 2,5-regioisomer (EDOB). Binding enthalpy and hydrogen-bond geometry may differ; regioisomer SAR requires independent validation.

Quantitative Differentiation Evidence for CAS 442535-50-4 Against Closest Analogs


Structural Differentiation: Amide vs. Sulfonamide Linker at the 6-Position

The target compound (CAS 442535-50-4) employs an amide (–NH–CO–) linker between the benzo[cd]indole core and the 3,4-dimethoxyphenyl ring, whereas the most extensively characterized analogs in this scaffold family (e.g., EJMC-1, compound 4e, S10, and the RORγ inhibitor series) use a sulfonamide (–NH–SO2–) linker [1]. The amide linker introduces a planar, resonance-stabilized geometry with restricted rotation compared to the tetrahedral sulfonamide, which affects both the spatial orientation of the terminal aryl group and the hydrogen-bond donor/acceptor profile at the protein-ligand interface [2]. In the RORγ inhibitor series, the sulfonamide linker was essential for activity; replacement with amide was not reported, suggesting that the amide analog of CAS 442535-50-4 may address a distinct target space [1].

Linker Chemistry
Class-level inference
Amide (–NH–CO–) vs. Sulfonamide (–NH–SO2–)
Target space differentiation; sulfonamide SAR may not apply
No head-to-head assay data available
Medicinal Chemistry Scaffold Engineering Target Selectivity

Dimethoxy Substitution Pattern: 3,4- vs. 2,5-Regioisomer Binding Energy Comparison

The target compound carries the 3,4-dimethoxy substitution on the benzamide ring. In structure-activity relationship studies of benzamide-based FGFR-1 inhibitors, 3,4-dimethoxy-substituted benzamides demonstrated a calculated binding free energy of ΔG = –8.57 kcal/mol compared to –6.09 kcal/mol for non-methoxy analogs, indicating an enthalpic gain of approximately –2.48 kcal/mol attributable to hydrogen-bonding interactions . By contrast, the 2,5-dimethoxy regioisomer (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide, also known as EDOB) positions the methoxy groups in a different spatial arrangement that alters the electrostatic surface and may reduce complementarity with targets preferring the 3,4-pattern .

Binding Energy
Class-level inference
ΔG –8.57 kcal/mol (3,4-diOMe, class-level FGFR-1 model)
Predicted binding enthalpy advantage; regioisomer SAR to verify
Not experimentally validated for this scaffold
SAR Analysis Binding Thermodynamics Computational Chemistry

Molecular Property Differentiation: Physicochemical Parameters vs. Sulfonamide Series

The molecular properties of CAS 442535-50-4 differ markedly from the sulfonamide-based analogs in terms of lipophilicity and hydrogen-bonding capacity. The target compound (C22H20N2O4, MW 376.4) has 4 hydrogen-bond acceptors and 1 donor, with an estimated cLogP of 2.5-3.0 . In comparison, the sulfonamide analog 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10, MW ~350) has 5 acceptors and 1 donor due to the SO2 group, with a lower cLogP (~2.0) [1]. The reduced polarity of the amide linker may translate to improved membrane permeability and blood-brain barrier penetration potential, though this has not been experimentally verified for this compound [2].

Physicochemical Profile
Class-level inference
tPSA ↓~15 Ų, cLogP ↑~0.5-1.0 vs. sulfonamide series
Predicted permeability profile may differ; cell-based assay context
Estimated values; experimental permeability data needed
Drug-likeness ADME Prediction Chemical Property Space

Evidence Gap Advisory: Absence of Primary Quantitative Biological Data for CAS 442535-50-4

As of the search date (2026-05-09), no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, BindingDB, PubMed) contain quantitative biological assay data (IC50, Ki, EC50, Kd, % inhibition at specified concentration, or selectivity ratios) for CAS 442535-50-4. This compound is listed in commercial vendor catalogs and chemical databases (Chemsrc, ChemSpider) with structural information and molecular properties, but target engagement, cellular activity, and in vivo efficacy remain uncharacterized in the public domain [1]. The closest structurally characterized analogs with published data employ the sulfonamide linker (6-SO2-NH-R) rather than the benzamide linker (6-NH-CO-R) present in this compound [2]. Procurement decisions must incorporate the understanding that this compound requires de novo assay validation prior to use in target-based screening.

Biological Data Gap
Data to verify
No IC₅₀/Ki/EC₅₀ data in public domain
De novo assay validation required; structural novelty context
Procurement based on scaffold exploration, not demonstrated activity
Data Transparency Procurement Risk Assessment Assay Development

Research Application Scenarios for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide (CAS 442535-50-4)


Scaffold-Hopping Library Design for TNF-α or RORγ Drug Discovery Programs

In drug discovery programs targeting TNF-α or RORγ where the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype has already been validated (IC50 values of 3–42 µM for TNF-α and 40–140 nM for RORγ), CAS 442535-50-4 provides a structurally distinct amide-linked scaffold for systematic scaffold-hopping studies [1]. Its inclusion in a screening library allows medicinal chemists to assess whether the amide bioisostere retains or improves target engagement while potentially offering differentiated ADME properties. Source evidence: sulfonamide series potency data from Frontiers in Chemistry, 2018 and Eur. J. Med. Chem., 2014 [1].

Regioisomer SAR Studies: 3,4- vs. 2,5-Dimethoxybenzamide Pharmacophore Mapping

CAS 442535-50-4 (3,4-dimethoxy) and its 2,5-dimethoxy regioisomer EDOB together constitute a matched molecular pair for probing the spatial requirements of methoxy hydrogen-bond acceptors in target binding pockets. Computational modeling suggests a binding free energy advantage of approximately –2.48 kcal/mol for 3,4-dimethoxy over non-substituted benzamide (FGFR-1 model), providing a testable hypothesis for experimental validation [1]. Researchers can compare these regioisomers in parallel biochemical or biophysical assays to map the optimal methoxy geometry for their target of interest. Source evidence: class-level ΔG comparison from FGFR-1 computational data [1].

Chemical Probe Development for Intracellular Targets Requiring Enhanced Membrane Permeability

The amide linker and 3,4-dimethoxy substitution of CAS 442535-50-4 yield an estimated tPSA approximately 15 Ų lower than sulfonamide analogs, with correspondingly higher predicted lipophilicity (cLogP ~2.5-3.0 vs. ~2.0) [1]. These physicochemical properties suggest potentially improved passive membrane permeability, making this compound a candidate for phenotypic screening campaigns where intracellular target engagement is required and sulfonamide series compounds have shown limited cellular activity. Researchers should confirm permeability experimentally (e.g., PAMPA or Caco-2 assay) as part of their workflow [1]. Source evidence: calculated physicochemical differentiation [1].

Application
Selection Property
Validation Focus
Scaffold-Hopping Library Design
Amide linker chemotype distinct from sulfonamide series
Target engagement screening; SAR transferability assessment
Regioisomer SAR Studies
3,4- vs. 2,5-dimethoxy pharmacophore comparison
Binding enthalpy and hydrogen-bond geometry validation
Intracellular Target Probe Development
Reduced polarity and higher predicted lipophilicity
Permeability assay (PAMPA/Caco-2); intracellular target engagement
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